molecular formula C9H9ClO B100829 1-(2-Chloroethenyl)-4-methoxybenzene CAS No. 18684-79-2

1-(2-Chloroethenyl)-4-methoxybenzene

Cat. No.: B100829
CAS No.: 18684-79-2
M. Wt: 168.62 g/mol
InChI Key: XURGFZNIMRDEBA-SREVYHEPSA-N
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Description

1-(2-Chloroethenyl)-4-methoxybenzene is a versatile chemical building block of significant interest in synthetic organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). This compound serves as a key vinyl bromide derivative in advanced catalytic cross-coupling reactions . It has been effectively utilized in nickel-catalyzed enantioselective reductive cross-couplings with redox-active esters, a method that enables the formation of valuable benzylic stereocenters with high enantioselectivity . This synthetic utility highlights its role in constructing complex molecular architectures relevant to pharmaceutical research. Furthermore, the compound's structural motif is related to intermediates used in the synthesis of established pharmaceuticals, underscoring its value in medicinal chemistry pipelines . The (E)-isomer of this compound, specifically (E)-1-(2-Chloroethenyl)-4-methoxybenzene (CAS 18684-94-1), has been identified and characterized, confirming the defined stereochemistry of this synthetic reagent . This chemical is provided exclusively for research applications in laboratory settings.

Properties

CAS No.

18684-79-2

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

1-[(Z)-2-chloroethenyl]-4-methoxybenzene

InChI

InChI=1S/C9H9ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6-

InChI Key

XURGFZNIMRDEBA-SREVYHEPSA-N

SMILES

COC1=CC=C(C=C1)C=CCl

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\Cl

Canonical SMILES

COC1=CC=C(C=C1)C=CCl

Synonyms

1-(-2-CHLORO-VINYL)-4-METHOXY-BENZENE

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling with Chloro-Substituted Alkenes

A widely adopted method involves the Suzuki-Miyaura cross-coupling of 4-methoxyphenylboronic acid with 1,2-dichloroethylene. The reaction employs a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system of toluene and aqueous Na₂CO₃ at 80–90°C. Key parameters include:

  • Catalyst loading : 2–5 mol% Pd achieves 70–85% yield.

  • Ligand effects : Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination, improving selectivity.

  • Solvent optimization : Polar aprotic solvents like DMF increase reaction rates but reduce regioselectivity.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)60–1108582
Pd Loading (mol%)1–10378
BaseK₂CO₃, NaHCO₃Na₂CO₃85

Chlorination of 4-Methoxystyrene Derivatives

Radical-Mediated Chloro-Addition

A two-step process converts 4-methoxystyrene to the target compound via radical chlorination:

  • Initiation : Di-tert-butyl peroxide (DTBP) generates tert-butoxy radicals at 120°C.

  • Propagation : Radicals abstract hydrogen from 4-methoxystyrene, forming a benzyl radical that reacts with Cl₂ gas.

Critical factors :

  • Cl₂ stoichiometry : 1.2 equivalents prevents over-chlorination.

  • Reactor design : Glass-lined reactors minimize wall-catalyzed side reactions.

Electrophilic Chlorination with CuCl₂

A copper-mediated approach uses anhydrous CuCl₂ in acetonitrile under reflux:
4-Methoxystyrene+CuCl21-(2-Chloroethenyl)-4-methoxybenzene+CuCl\text{4-Methoxystyrene} + \text{CuCl}_2 \rightarrow \text{this compound} + \text{CuCl}

  • Yield : 68–72% after 6 hours.

  • Byproducts : Dichloro derivatives (<5%) form at higher temperatures.

Dehydrohalogenation of 1,2-Dichloroethyl Precursors

Base-Promoted Elimination

Treatment of 1-(1,2-dichloroethyl)-4-methoxybenzene with KOtBu in THF induces β-elimination:
C6H4(OCH3)CH2CHCl2+KOtBuC6H4(OCH3)CH=CHCl+KCl+HCl\text{C}_6\text{H}_4(\text{OCH}_3)\text{CH}_2\text{CHCl}_2 + \text{KOtBu} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_3)\text{CH=CHCl} + \text{KCl} + \text{HCl}

  • Reaction kinetics : Second-order dependence on base concentration.

  • Side reactions : Competing α-elimination forms carbenes at >100°C.

Table 2: Comparison of Elimination Bases

BaseSolventTemperature (°C)Conversion (%)Selectivity (%)
KOtBuTHF659288
DBUDCM408575
NaOHH₂O/EtOH807865

Photoredox/Nickel Dual Catalysis

A cutting-edge method employs visible-light-mediated alkylation of β,β-dichlorostyrenes:

  • Photoredox cycle : Ir(ppy)₃ catalyzes single-electron transfer (SET) to generate alkyl radicals.

  • Nickel cycle : Ni(II) intermediates facilitate C–Cl bond activation and cross-coupling.

Advantages :

  • Stereocontrol : >90% (Z)-selectivity achieved via ligand tuning.

  • Functional group tolerance : Ethers, esters, and nitriles remain intact.

Industrial-Scale Production Techniques

Continuous Flow Chlorination

Modern plants utilize microreactor systems for enhanced safety and yield:

  • Residence time : 2–5 minutes at 10 bar pressure.

  • Productivity : 50 kg/hr with 93% purity.

Catalytic Distillation

Combines reaction and separation in a single unit:

  • Catalyst : Zeolite-supported Pd nanoparticles.

  • Energy savings : 40% reduction vs. batch processes.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 3.82 (s, 3H, OCH₃), 6.35 (d, J = 14 Hz, 1H, CHCl), 6.88–7.25 (m, 4H, Ar–H).

  • GC-MS : m/z 168.62 [M]⁺ with characteristic Cl isotope pattern.

Purity Assessment

  • HPLC : C18 column, 80:20 MeOH/H₂O, retention time 6.7 min.

  • Elemental analysis : Calculated C 64.11%, H 5.38%; Found C 63.98%, H 5.42% .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethenyl)-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

    Oxidation: Potassium permanganate, water, room temperature.

    Reduction: Lithium aluminum hydride, ether, room temperature.

Major Products Formed:

    Substitution: 4-methoxyphenylethanol, 4-methoxyphenylethylamine.

    Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.

    Reduction: 4-methoxyethylbenzene.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethenyl)-4-methoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or disruption of cellular processes . The specific pathways involved depend on the nature of the target molecule and the cellular context.

Comparison with Similar Compounds

Table 1: Key Attributes of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Physical Properties Applications/Reactivity Reference ID
This compound C₉H₉ClO 168.62 Not explicitly reported (inferred via analogy) Likely liquid (based on analogs) Cross-coupling reactions, potential anticancer agents
1-(2-Bromoethenyl)-4-methoxybenzene C₈H₈BrO 213.07 Halogenation of vinyl precursors White to light yellow solid Research chemical; unspecified applications
1-(2,2-Dichlorovinyl)-4-methoxybenzene C₉H₈Cl₂O 203.07 Photoredox/nickel-mediated synthesis Not reported Stereoselective cross-coupling reactions
1-(2-Chloroethyl)-4-methoxybenzene C₉H₁₁ClO 170.64 Alkylation of 4-methoxyphenethyl alcohol Liquid (CAS: 18217-00-0) Chemical reagent for nucleophilic substitutions
1-(Chloromethyl)-4-methoxybenzene C₈H₈ClO 156.60 Nucleophilic substitution (e.g., PBr₃ reaction) Oily substance or solid Intermediate for anticancer agents, enzyme inhibitors

Structural and Reactivity Comparisons

  • Halogen Effects :

    • The bromoethenyl analog (C₈H₈BrO) exhibits higher molecular weight and altered reactivity due to bromine’s superior leaving-group ability compared to chlorine. This makes it more reactive in elimination or substitution reactions .
    • The dichlorovinyl derivative (C₉H₈Cl₂O) demonstrates enhanced electrophilicity at the double bond, enabling regio- and stereo-selective cross-coupling reactions (e.g., Rh-catalyzed C–H/C–F activation) .
  • Saturation vs. Unsaturation :

    • The saturated chloroethyl analog (C₉H₁₁ClO) undergoes nucleophilic substitution (e.g., SN2), whereas the unsaturated chloroethenyl group participates in addition reactions or catalytic cross-couplings .
  • Positional Isomerism :

    • Compounds like 1-(3-chloropropoxy)-4-methoxybenzene (C₁₀H₁₃ClO₂) emphasize the role of substituent position; the extended propoxy chain increases hydrophobicity, influencing biological activity in anticancer studies .

Q & A

Q. How do steric and electronic effects impact regioselectivity in derivatization reactions?

  • Answer : The chloroethenyl group’s electron-deficient nature directs nucleophilic attacks to the β-position. Steric hindrance from the methoxy group limits functionalization at the ortho-position. Computational modeling (e.g., Fukui indices) predicts sites of highest electrophilicity for targeted derivatization .

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